molecular formula C10H19NO4 B158652 Ethyl allyl(2,2-dimethoxyethyl)carbamate CAS No. 128740-02-3

Ethyl allyl(2,2-dimethoxyethyl)carbamate

Cat. No. B158652
Key on ui cas rn: 128740-02-3
M. Wt: 217.26 g/mol
InChI Key: SXIOXBYMPVICFV-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

Crushed KOH (1417 g, 25.3 mol) was added in portions to a solution of ethyl N-(2,2-dimeth-oxyethyl)carbamate (Intermediate 43, 1123 g, 6.3 mol) in toluene (5 L). Benzyltriethyl-ammonium chloride (14.0 g, 0.06 mol) and allyl bromide (532 g, 4.4 mol) were then added at r.t. The mixture was then stirred at r.t. overnight. The mixture was then filtered and the reaction mixture was washed with brine (2 L), dried (Na2SO4) and concentrated in vacuo to give the title compound (1218 g, 89%) as a yellow oil; 1H NMR: (CDCl3) 1.23 (3H, s), 3.28 (2H, s), 3.36 (6H, s), 3.92 (2H, d), 4.12 (2H, s), 4.47 (1H, d), 5.08 (2H, d), 5.73 (1H, s).
Name
Quantity
1417 g
Type
reactant
Reaction Step One
Quantity
1123 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
532 g
Type
reactant
Reaction Step Three
Quantity
14 g
Type
catalyst
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][CH:5]([O:13][CH3:14])[CH2:6][NH:7][C:8](=[O:12])[O:9][CH2:10][CH3:11].[CH2:15](Br)[CH:16]=[CH2:17]>C1(C)C=CC=CC=1.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH3:14][O:13][CH:5]([O:4][CH3:3])[CH2:6][N:7]([CH2:17][CH:16]=[CH2:15])[C:8](=[O:12])[O:9][CH2:10][CH3:11] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1417 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
1123 g
Type
reactant
Smiles
COC(CNC(OCC)=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CNC(OCC)=O)OC
Name
Quantity
5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
532 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
14 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the reaction mixture was washed with brine (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CN(C(OCC)=O)CC=C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1218 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 127.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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